molecular formula C11H14O3 B7966611 2-Isopropoxy-6-methylbenzoic acid

2-Isopropoxy-6-methylbenzoic acid

Cat. No.: B7966611
M. Wt: 194.23 g/mol
InChI Key: RJWKGHYKJJGDOA-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of an isopropoxy group at the second position and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-6-methylbenzoic acid typically involves the esterification of 6-methylsalicylic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated benzoic acids and other substituted derivatives.

Scientific Research Applications

2-Isopropoxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-6-methylbenzoic acid involves its interaction with specific molecular targets. The isopropoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    2-Methoxy-6-methylbenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Ethoxy-6-methylbenzoic acid: Contains an ethoxy group instead of an isopropoxy group.

    2-Propoxy-6-methylbenzoic acid: Has a propoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxy-6-methylbenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group influences its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

2-Isopropoxy-6-methylbenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol

The presence of the isopropoxy group and the methyl substituent on the benzene ring influences its solubility and reactivity, potentially enhancing its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : The compound could modulate receptor activities, impacting cellular signaling pathways associated with various diseases.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory properties. For instance, in vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in human cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

In studies involving cancer cell lines, this compound has shown varying degrees of cytotoxicity. For example, it was found to inhibit cell proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines at specific concentrations without significant cytotoxic effects on normal fibroblast cells . This selectivity suggests potential therapeutic applications in oncology.

Study on Proteasome Activity

A notable study investigated the effects of benzoic acid derivatives on proteasome activity. The results indicated that this compound enhances proteasomal chymotrypsin-like activity, which is crucial for protein degradation in cells. This finding supports the hypothesis that such compounds could be developed as modulators for diseases related to protein misfolding and degradation.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. In vitro assays demonstrated its ability to scavenge free radicals effectively, suggesting a role in protecting cells from oxidative stress-related damage .

Data Summary Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced cytokine production
AntimicrobialModerate activity against S. aureus and E. coli
CytotoxicityInhibited proliferation in cancer cell lines
Proteasome modulationEnhanced chymotrypsin-like activity
AntioxidantEffective free radical scavenging

Properties

IUPAC Name

2-methyl-6-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKGHYKJJGDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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